HUMAN IL-13

Cytokine Signaling Receptor Pharmacology Th2 Immunology

Select recombinant Human IL-13 for Th2-driven research WITHOUT T-cell interference. Unlike IL-4, IL-13 does not bind T cells, signaling exclusively through the Type II (IL-13Rα1/IL-4Rα) receptor to uniquely activate Jak2/Tyk2 pathways. This precision makes it the definitive tool for Jak2/Tyk2 inhibitor validation and studies on monocytes, epithelia, and fibroblasts where IL-4 cross-reactivity would confound results. Insist on verified ED50 ≤1.0 ng/mL (TF-1 assay) for maximal sensitivity. E. coli-expressed, animal-free options available with 36-month stability for multi-year consistency.

Molecular Formula C9H12N2
Molecular Weight 0
CAS No. 148157-34-0
Cat. No. B1175110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHUMAN IL-13
CAS148157-34-0
Molecular FormulaC9H12N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human IL-13 (CAS 148157-34-0) Recombinant Protein: Specifications and Cytokine Class Overview for Research Procurement


Human Interleukin-13 (IL-13, CAS 148157-34-0) is a pleiotropic Th2 cytokine encoded by the IL13 gene located on chromosome 5q23-31, approximately 12 kb upstream of the IL-4 gene [1]. The mature protein consists of 112-132 amino acids with a molecular weight of approximately 12.3-12.6 kDa in its non-glycosylated recombinant form [1][2]. IL-13 exerts its biological effects through a heterodimeric receptor complex comprising IL-13Rα1 and IL-4Rα, activating JAK-STAT signaling pathways [3]. Recombinant human IL-13 is commonly expressed in E. coli (non-glycosylated) or mammalian cells (glycosylated) and is supplied as a lyophilized powder with purity specifications typically ≥95-98% by SDS-PAGE and HPLC .

Why Human IL-13 Cannot Be Substituted with IL-4 or Other In-Class Cytokines: Receptor Specificity and Signaling Pathway Divergence


Despite sharing approximately 30% amino acid sequence homology with IL-4 and utilizing overlapping receptor components, human IL-13 exhibits distinct receptor engagement and downstream signaling properties that preclude generic substitution [1]. IL-13 signals exclusively through the type II IL-4 receptor (IL-13Rα1/IL-4Rα complex), whereas IL-4 can additionally signal through the type I receptor (IL-4Rα/γc) on T cells [2]. Critically, IL-13 does not bind to or act on T cells, a functional distinction from IL-4 that has profound implications for experimental design and therapeutic targeting [3]. Furthermore, even within shared signaling contexts, IL-13 and IL-4 recruit distinct JAK kinases (Jak2/Tyk2 for IL-13 versus Jak1 for IL-4), leading to differential regulation of inflammatory gene expression [4]. These receptor- and signaling-level divergences mean that substituting IL-13 with IL-4 or other Th2 cytokines introduces confounding variables that can invalidate experimental conclusions.

Human IL-13 Product-Specific Quantitative Differentiation Evidence Versus Closest Analogs


Receptor Complex Composition: IL-13 Exclusive Type II Receptor Signaling Versus IL-4 Dual Pathway Engagement

IL-13 signals exclusively through the type II IL-4 receptor complex (IL-13Rα1/IL-4Rα), whereas IL-4 signals through both type I (IL-4Rα/γc) and type II receptors [1]. This receptor selectivity results in a fundamentally different cellular targeting profile: IL-13 does not act on T cells, while IL-4 does [2]. In COS-3 cells expressing both receptor types, IL-13 binding is completely displaced by IL-4, but IL-4 binding is only partially displaced by IL-13, demonstrating asymmetric receptor competition [3].

Cytokine Signaling Receptor Pharmacology Th2 Immunology

JAK-STAT Signaling Divergence: IL-13 Activates Jak2/Tyk2 Whereas IL-4 Activates Jak1 in Monocytes/Macrophages

In alternatively activated human monocytes/macrophages, IL-13 and IL-4 engage distinct upstream JAK kinases despite sharing the IL-4Rα receptor component. IL-13 binding recruits and activates Jak2 and Tyk2, with Jak2 upstream of Stat3 activation and Tyk2 controlling Stat1 and Stat6 activation [1]. In contrast, IL-4 stimulates Jak1 activation, which regulates Stat3 and Stat6 activation [1]. This differential JAK recruitment leads to divergent regulation of specific inflammatory genes: IL-13 utilizes both IL-4Rα-Jak2-Stat3 and IL-13Rα1-Tyk2-Stat1/Stat6 pathways, whereas IL-4 can only use the IL-4Rα-Jak1-Stat3/Stat6 cascade [1].

Signal Transduction JAK-STAT Pathway Monocyte Biology

Bioactivity Potency Variability: 38-Fold ED50 Range Across Recombinant IL-13 Products Affects Experimental Reproducibility

Commercial recombinant human IL-13 products exhibit substantial variability in bioactivity potency as measured by the standard TF-1 cell proliferation assay. High-activity E. coli-expressed products demonstrate ED50 values ≤0.5 ng/ml (specific activity >2.0×10⁶ IU/mg) [1], while some mammalian-expressed products show ED50 values ≤18.99 ng/ml (specific activity 5.3×10⁴ IU/mg) . This represents a 38-fold difference in potency that cannot be attributed solely to glycosylation differences, as CHO-expressed products demonstrate intermediate potency with ED50 <15 ng/ml (specific activity >6.7×10⁵ IU/mg) [2].

Bioactivity Assay Quality Control Recombinant Protein

Receptor Binding Sites: IL-13 Exhibits Half the Number of Binding Sites Compared to IL-4 in TF-1 Cells

In the human erythroleukemia cell line TF-1, which serves as the standard bioassay platform for IL-13 activity, IL-13 and IL-4 share overlapping binding sites, but the number of specific binding sites for IL-13 is approximately half that for IL-4 [1]. Despite this reduced receptor occupancy capacity, monoclonal antibodies against the extracellular domain of the IL-4Rα chain completely abolish IL-13 binding, confirming shared receptor component utilization [1]. In COS-3 cells, IL-13 binds with high affinity (Kd ≈300 pM), with binding site numbers equivalent to IL-4 [2].

Receptor Binding Ligand-Receptor Stoichiometry Cytokine Pharmacology

Stability Profile: Lyophilized Human IL-13 Demonstrates 36-Month Shelf Life with Defined Reconstitution Stability Parameters

Lyophilized recombinant human IL-13 demonstrates a validated shelf life of 36 months from date of manufacture when stored at -20°C to -70°C [1]. Upon reconstitution under sterile conditions, the cytokine can be stored at 2-8°C for one month or at -20°C to -70°C for three months without detectable loss of activity [1]. This 36-month lyophilized stability specification is among the longest documented for recombinant cytokines and exceeds the typical 12-month stability claimed for many commercial recombinant proteins . The inclusion of trehalose (5%) or mannitol (5%) as lyoprotectants in PBS-based formulations contributes to this extended stability profile [2].

Protein Stability Storage Conditions Formulation Science

Human IL-13 (CAS 148157-34-0) Optimal Research Application Scenarios Based on Differentiated Evidence


Selective Type II IL-4 Receptor Activation in T Cell-Containing Mixed Cell Populations

Use recombinant human IL-13 when experimental design requires activation of the type II IL-4 receptor (IL-13Rα1/IL-4Rα) without concurrent stimulation of the type I receptor (IL-4Rα/γc) found on T cells. As IL-13 signals exclusively via the type II receptor and does not bind to T cells [1], it enables dissection of IL-4Rα-mediated signaling in non-T cell populations (e.g., monocytes, epithelial cells, fibroblasts) without the confounding variable of T cell activation that occurs with IL-4 treatment [2]. This application is particularly critical in co-culture systems, tissue explants, and in vivo models where T cell contamination or bystander activation would confound interpretation of IL-4Rα-dependent effects.

JAK2/TYK2-Dependent Signaling Pathway Analysis in Macrophage Alternative Activation Studies

Employ human IL-13 as the preferred ligand for studies investigating Jak2- and Tyk2-dependent signaling cascades in monocytes and macrophages. IL-13 uniquely activates Jak2 (upstream of Stat3) and Tyk2 (upstream of Stat1 and Stat6), whereas IL-4 activates Jak1 to regulate Stat3 and Stat6 [1]. This differential kinase recruitment means that IL-13, not IL-4, is the appropriate tool for dissecting Jak2/Tyk2-specific signaling, for validating Jak2 or Tyk2 inhibitors, and for studying genes regulated via the IL-13Rα1-Tyk2-Stat1/Stat6 arm including 15-lipoxygenase, monoamine oxidase A, and CD36 [1].

High-Potency Bioassays Requiring Sub-Nanogram Sensitivity and Cross-Study Reproducibility

Select E. coli-expressed recombinant human IL-13 products with documented ED50 ≤0.5-1.0 ng/ml (specific activity ≥1-2×10⁶ IU/mg) for bioassays requiring maximal sensitivity and minimal protein mass input [1]. Given the 38-fold variation in reported ED50 values across commercial products (0.5 ng/ml to 18.99 ng/ml) [2], procurement specifications should explicitly require vendor-verified ED50 values from TF-1 cell proliferation assays. This selection criterion is essential for dose-response studies in limited sample volumes, for high-throughput screening where protein cost per assay point is limiting, and for longitudinal studies requiring consistent potency across multiple procurement lots.

Multi-Year Longitudinal Studies Requiring Validated Extended Stability

Utilize recombinant human IL-13 products with documented 36-month lyophilized stability at -20°C to -70°C for multi-year research programs requiring consistent reagent performance [1]. This extended shelf life supports procurement of a single manufacturing lot sufficient for entire study durations, eliminating lot-to-lot variability concerns. The validated reconstituted stability parameters (1 month at 2-8°C, 3 months at -20°C to -70°C) [1] provide clear operational windows for aliquot usage in ongoing experiments, reducing waste from premature degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for HUMAN IL-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.